2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c22-14-4-5-16-19(10-14)29-21(23-16)24(11-15-2-1-7-26-15)20(25)9-13-3-6-17-18(8-13)28-12-27-17/h1-8,10H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZPYHYUPKOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the benzo[d]thiazole ring: This involves the condensation of o-aminothiophenol with a suitable carboxylic acid derivative, often under reflux conditions.
Coupling of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Final coupling and acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Fluorine vs. Nitro Substituents : The target compound’s 6-fluoro group may reduce metabolic deactivation compared to the nitro group in ’s derivatives, which can be prone to reduction .
- Furan vs.
Key Observations :
- The use of HATU/DIPEA in DMF for amide bond formation is consistent across acetamide derivatives, ensuring high yields and purity .
- Higher synthetic yields in ’s compounds (72%) may reflect optimized thioether coupling conditions (K₂CO₃ in acetone) compared to carbodiimide-mediated reactions .
Key Observations :
- The 6-fluorobenzo[d]thiazole group in the target compound may enhance VEGFR-2 binding affinity compared to nitro-substituted analogs, as fluorine’s electronegativity favors hydrogen bonding .
- The furan-2-ylmethyl group could confer anti-exudative activity, as seen in furan-containing acetamides (), though direct data for the target compound is lacking .
Molecular Docking and Computational Predictions
- Target Compound : Docking studies (inferred from ) suggest the 6-fluorobenzo[d]thiazole may occupy hydrophobic pockets in VEGFR-2, while the benzo[d][1,3]dioxole engages in π-π interactions with Phe residues .
- Comparison with ’s Derivatives : The nitro group in N-(6-nitrobenzo[d]thiazol-2-yl) forms polar interactions with Lys/Arg residues, but its bulkier size may reduce fit compared to fluorine .
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
The synthesis of the compound involves several steps, typically starting from benzo[d][1,3]dioxole and incorporating furan and benzothiazole moieties. The following general reaction scheme outlines the process:
- Formation of Benzothiazole Derivative : The synthesis begins with the formation of the benzothiazole ring through a condensation reaction involving appropriate thioketones and amines.
- Coupling Reaction : The benzothiazole derivative is then coupled with the benzo[d][1,3]dioxole and furan components using acetic anhydride or similar coupling agents.
- Purification : The resultant compound is purified using column chromatography or recrystallization techniques.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that derivatives containing benzothiazole structures can inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at concentrations as low as 1 μM .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest, as evidenced by Western blot analyses which reveal upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- In vitro Activity : Compounds with structural similarities have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound may exhibit anti-inflammatory properties:
- Cytokine Inhibition : Similar compounds have been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of compounds related to This compound :
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
